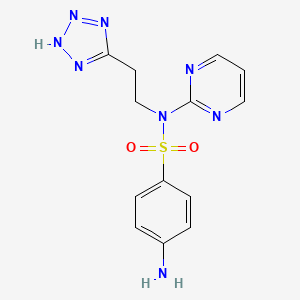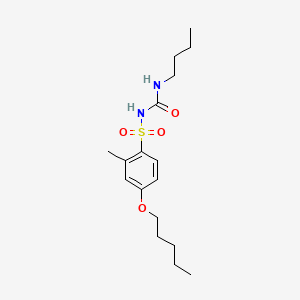![molecular formula C12H14O B14466046 Benzene, [(2-cyclopenten-1-yloxy)methyl]- CAS No. 68241-89-4](/img/structure/B14466046.png)
Benzene, [(2-cyclopenten-1-yloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-cyclopenten-1-yloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a [(2-cyclopenten-1-yloxy)methyl] group. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the reactive nature of the cyclopentenyl group. The molecular formula for this compound is C11H12O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with 2-cyclopenten-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the benzyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: Benzene, [(2-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like ferric bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-cyclopenten-1-yloxy)methyl]- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(2-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its reactive functional groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (1-methyl-2-cyclopropen-1-yl)-
- Benzene,2-cyclopenten-1-yl-
Comparison: Benzene, [(2-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the [(2-cyclopenten-1-yloxy)methyl] group, which imparts distinct reactivity and properties compared to other benzene derivatives. The cyclopentenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of Benzene, [(2-cyclopenten-1-yloxy)methyl]- and its significance in various scientific domains
Eigenschaften
CAS-Nummer |
68241-89-4 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
cyclopent-2-en-1-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2 |
InChI-Schlüssel |
UFSZRFQRWVWKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
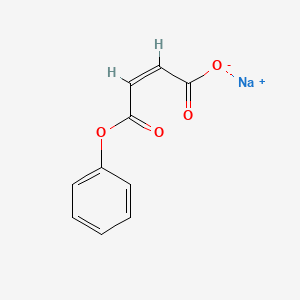
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
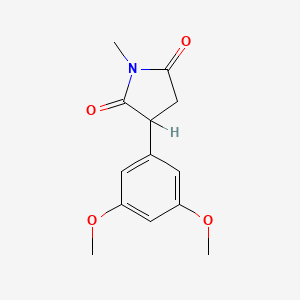
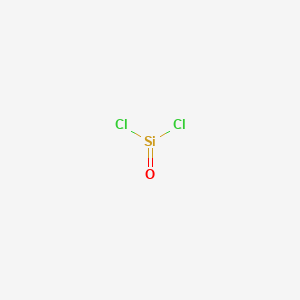


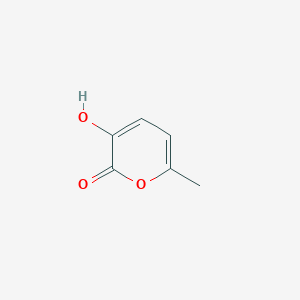


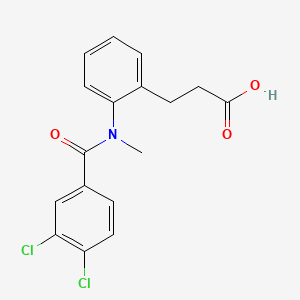
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
